molecular formula C23H22N2O3S B2946545 N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide CAS No. 941949-06-0

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide

Cat. No. B2946545
CAS RN: 941949-06-0
M. Wt: 406.5
InChI Key: QZNKDADUKNSYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . It exhibits notable medicinal and pharmaceutical properties .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates .

Scientific Research Applications

Synthesis of Polysubstituted Carbazole

The compound can be used in the synthesis of polysubstituted carbazole. A Cu(I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl has been achieved. This protocol provides an efficient strategy for the synthesis of carbazole using cheap copper catalysts with diamine ligand .

Palladium Complexes

The compound can be used in the formation of palladium complexes. For example, [2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl [2’,4’,6’-tris (propan-2-yl)- [1,1’-biphenyl]-2-yl]phosphane is a compound that has been synthesized .

Synthesis of Pyrrole-fused Tetracyclic Skeletons

The compound can be used in the synthesis of pyrrole-fused tetracyclic skeletons. In this protocol using CuI as a catalyst, 1,1′-biphenyl substrates with 2-alkynoyl and 2′-iodo groups react with isocyanoacetates to provide 7-membered cyclic ketones fused with pyrrole and biphenyl rings .

Biological Activity of New Derivatives

The compound can be used in the synthesis of new derivatives of 2-biphenyl fused ring of imidazo(1,2- a). These new compounds have been tested against different bacteria to evaluate them as antimicrobial agents .

Therapeutic Potential of Imidazole Containing Compounds

The compound can be used in the synthesis of imidazole containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis of Biphenyl-1,2,3-Triazole Derivatives

The compound can be used in the synthesis of biphenyl-1,2,3-triazole derivatives. The [4-(((2-methylbiphenyl-3-yl)methoxy)methyl)-1H-1,2,3-triazol-1-yl)phenyl)methanols were treated with thionyl chloride in dichloromethane at 0°C to RT to yield 5a-b .

Future Directions

Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-23(16-18-10-12-20(13-11-18)19-6-2-1-3-7-19)24-21-8-4-9-22(17-21)25-14-5-15-29(25,27)28/h1-4,6-13,17H,5,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNKDADUKNSYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.